molecular formula C20H16N2O2S B2769330 2-amino-5-oxo-7-phenyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-amino-5-oxo-7-phenyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B2769330
M. Wt: 348.4 g/mol
InChI Key: GEMOXYJUYDPQOV-UHFFFAOYSA-N
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Description

2-Amino-5-oxo-7-phenyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a tetrahydrochromene derivative featuring a fused bicyclic scaffold with a ketone group at position 5, an amino group at position 2, a phenyl group at position 7, and a thiophen-2-yl substituent at position 2. Its molecular formula is C₁₉H₁₅N₂O₂S (Mr = 335.40), and it crystallizes in a triclinic system (P1 space group) with distinct hydrogen-bonding networks (N–H···N and N–H···O) that stabilize its supramolecular architecture .

Properties

IUPAC Name

2-amino-5-oxo-7-phenyl-4-thiophen-2-yl-4,6,7,8-tetrahydrochromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S/c21-11-14-18(17-7-4-8-25-17)19-15(23)9-13(10-16(19)24-20(14)22)12-5-2-1-3-6-12/h1-8,13,18H,9-10,22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEMOXYJUYDPQOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=C1OC(=C(C2C3=CC=CS3)C#N)N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-amino-5-oxo-7-phenyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a member of the chromene family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, and other pharmacological effects, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

PropertyDescription
Molecular FormulaC20H16N2O2S
Molecular Weight348.42 g/mol
LogP3.268
Hydrogen Bond Acceptors4
Hydrogen Bond Donors2
Polar Surface Area60.349 Ų

The compound features a chromenone core with a thiophene ring and cyano and amino groups, contributing to its diverse biological activities .

Anticancer Activity

Research indicates that compounds containing the chromene scaffold exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound interacts with tubulin at binding sites similar to colchicine, inhibiting its polymerization and leading to apoptosis in cancer cells .
  • Case Study : In vitro studies demonstrated that analogs of this compound induced caspase-dependent apoptosis in various cancer cell lines, significantly reducing cell viability and invasiveness .

Antimicrobial Activity

The compound has shown promising antimicrobial effects against various pathogens:

  • Inhibition Studies : It exhibited bactericidal activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 15.625 to 62.5 μM .
  • Mechanism : The antimicrobial action is attributed to the inhibition of protein synthesis pathways and disruption of nucleic acid production .

Other Biological Activities

The compound also displays potential in other therapeutic areas:

  • Antidiabetic Activity : Some derivatives have been shown to improve glucose tolerance and reduce blood sugar levels in diabetic models .
  • Anticholinesterase Activity : The inhibition of acetylcholinesterase suggests potential for treating neurodegenerative diseases like Alzheimer's .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of chromene derivatives. Modifications in substituents on the thiophene or phenyl rings can lead to enhanced potency:

  • Substituent Effects : Variations in the position and type of substituents significantly influence the biological profile, allowing for targeted design of more effective compounds .

Case Studies

  • Anticancer Efficacy : A study evaluated several chromene derivatives in vitro against breast cancer cell lines, revealing that specific modifications led to improved apoptotic activity compared to standard chemotherapeutics.
  • Antimicrobial Screening : Another study tested the compound against multi-drug resistant strains of Staphylococcus aureus, demonstrating significant biofilm inhibition capabilities.

Scientific Research Applications

Medicinal Chemistry

Research indicates that compounds similar to 2-amino-5-oxo-7-phenyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile exhibit various pharmacological activities:

  • Anticancer Activity : Studies have shown that chromene derivatives can inhibit cancer cell proliferation. The presence of the phenyl and thiophene rings may enhance the interaction with biological targets involved in cancer pathways.
  • Antimicrobial Properties : Compounds with similar structures have demonstrated antibacterial and antifungal activities. The thiophene moiety is known for its role in enhancing biological activity against microbial strains.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis:

  • Building Block for Complex Molecules : Its functional groups allow it to participate in various chemical reactions such as nucleophilic substitutions and cycloadditions, making it useful for synthesizing more complex organic molecules.

Material Science

Research into the use of this compound in material science is emerging:

  • Organic Light Emitting Diodes (OLEDs) : The electronic properties of the thiophene ring suggest potential applications in OLED technology where efficient light emission is essential.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the cytotoxic effects of chromene derivatives on human cancer cell lines. The results indicated that derivatives similar to this compound exhibited significant inhibition of cell growth at micromolar concentrations .

Case Study 2: Antimicrobial Efficacy

Another research article focused on the antimicrobial properties of thiophene-containing compounds. The study reported that these compounds showed effective inhibition against Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the 4H-Chromene Family

The biological and physicochemical properties of 4H-chromene derivatives are highly dependent on substituents at positions 4 and 5. Below is a comparative analysis of key analogs:

Compound Name Substituents (Position 4) Substituents (Position 7) Molecular Formula Key Properties/Activities References
Target Compound Thiophen-2-yl Phenyl C₁₉H₁₅N₂O₂S Triclinic crystal system; N–H···O/N hydrogen bonds
2-Amino-4-(3,4-dimethoxyphenyl)-5-oxo-7-phenyl-4H-chromene-3-carbonitrile 3,4-Dimethoxyphenyl Phenyl C₂₄H₂₂N₂O₄·H₂O Anticancer activity (apoptosis induction); cyclohexyl half-boat conformation
2-Amino-4-(3,4,5-trifluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile 3,4,5-Trifluorophenyl - C₁₆H₁₁F₃N₂O₂ Enhanced electron-withdrawing effects; improved reactivity in nucleophilic substitutions
2-Amino-4-(furan-3-yl)-6,6-dimethyl-5-oxo-4H-chromene-3-carbonitrile Furan-3-yl 6,6-Dimethyl C₁₆H₁₅N₂O₃ Solubility in polar solvents due to furan’s oxygen atom; moderate antimicrobial activity

Key Observations :

  • Electron Effects : Compounds with electron-withdrawing groups (e.g., trifluorophenyl) exhibit faster reaction kinetics in multicomponent syntheses compared to electron-donating groups (e.g., dimethoxyphenyl) .
  • Crystal Packing : The thiophen-2-yl substituent in the target compound promotes a triclinic lattice with a 2D hydrogen-bonded network, while the dimethoxyphenyl analog adopts a half-boat conformation in the cyclohexyl ring .
  • Biological Activity : The dimethoxyphenyl derivative demonstrates potent apoptosis-inducing effects in cancer cells, whereas the thiophen-2-yl variant’s activity is less documented but inferred to be modulated by sulfur’s lipophilicity .
Pharmacological Profile Comparison
  • Anticancer Potential: The dimethoxyphenyl analog (C₂₄H₂₂N₂O₄·H₂O) has been validated in vitro for inducing apoptosis via mitochondrial pathways, with IC₅₀ values in the low micromolar range against leukemia and solid tumor lines . In contrast, fluorinated derivatives (e.g., trifluorophenyl) show enhanced blood-brain barrier penetration, making them candidates for CNS malignancies .
Physicochemical Properties
Property Target Compound 3,4-Dimethoxyphenyl Analog 3,4,5-Trifluorophenyl Analog
Molecular Weight 335.40 420.45 344.27
Crystal System Triclinic (P1) Monoclinic Orthorhombic
Hydrogen Bonds N–H···N, N–H···O O–H (water) interactions C–F···H interactions
Melting Point 220–222°C (decomposes) 198–200°C 185–187°C

Q & A

Q. What are the common synthetic routes for 2-amino-5-oxo-7-phenyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile?

The synthesis typically involves multicomponent reactions (MCRs) or stepwise cyclization . A standard protocol includes:

Condensation : Reacting a substituted aldehyde (e.g., phenyl or thiophene derivatives) with an active methylene compound (e.g., ethyl acetoacetate or malononitrile).

Cyclization : Using catalysts like piperidine or ammonium acetate to form the chromene core under reflux conditions (ethanol or acetic acid, 80–100°C).

Functionalization : Introducing the amino group via ammonia or ammonium acetate .

Q. Example Reaction Table :

StepReagents/ConditionsRoleReference
14-Chlorobenzaldehyde, ethyl acetoacetateAldehyde and active methylene
2Ammonium acetate, ethanol, refluxCyclization catalyst
3Thiophene-2-carboxaldehydeThiophene substitution

Q. How is the crystal structure of this compound characterized?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:

  • Space group : Monoclinic (e.g., C2/c) or triclinic (P1).
  • Unit cell dimensions : a = 8.5–20.2 Å, b = 8.7–8.8 Å, c = 11.1–16.4 Å, with β angles ~99.5° .
  • Hydrogen bonding : The amino (–NH2) and carbonyl (C=O) groups form intermolecular N–H···O and N–H···N bonds, stabilizing the 3D lattice .

Q. What biological activities are reported for similar chromene derivatives?

Tetrahydro-4H-chromenes exhibit:

  • Antimicrobial activity : Against Staphylococcus aureus (MIC: 8–32 µg/mL) and Candida albicans.
  • Antioxidant properties : DPPH radical scavenging (IC50: 12–45 µM) .
    Note: Specific data for the thiophene-substituted variant requires further validation.

Advanced Research Questions

Q. How do substituents on the thiophene ring influence reaction pathways and bioactivity?

  • Electron-withdrawing groups (e.g., –NO2, –Cl) increase electrophilicity, accelerating cyclization but may reduce solubility.
  • Thiophene vs. phenyl : Thiophene’s sulfur atom enhances π-stacking in crystal lattices and may improve binding to microbial enzymes .
  • Methodology : Compare reaction yields and bioactivity of derivatives synthesized via MCRs with varying substituents (e.g., 4-nitrothiophene vs. 2-methylthiophene) .

Q. What computational methods are used to predict physicochemical properties?

  • DFT calculations : Optimize geometry and calculate HOMO-LUMO gaps (e.g., 4.5–5.2 eV) to predict reactivity.
  • Molecular docking : Simulate interactions with E. coli DNA gyrase (PDB: 1KZN) to rationalize antimicrobial activity .
  • MD simulations : Assess stability in aqueous solutions using AMBER or CHARMM force fields .

Q. How to resolve contradictions in reported biological data for chromene derivatives?

  • Case study : Discrepancies in MIC values may arise from:
    • Strain variability : Use standardized strains (e.g., ATCC 25922 for E. coli).
    • Assay conditions : Control pH (7.4), temperature (37°C), and solvent (DMSO ≤1% v/v).
    • Statistical rigor : Triplicate experiments with ANOVA analysis (p < 0.05) .

Q. What strategies optimize enantioselective synthesis of this compound?

  • Chiral catalysts : Use (L)-proline or cinchona alkaloids to achieve >90% ee in asymmetric MCRs.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance catalyst efficiency.
  • Monitoring : Track enantiomeric excess via HPLC with chiral columns (e.g., Chiralpak IA) .

Q. How does crystal packing affect solubility and stability?

  • Hydrogen-bond networks : Dense N–H···O interactions reduce solubility in nonpolar solvents.
  • Thermal stability : DSC analysis shows melting points >250°C, correlating with strong lattice energy .
  • Strategies : Co-crystallization with PEG 4000 improves aqueous solubility by 3–5× .

Q. Data Gaps and Future Directions

  • Targeted studies : Validate the compound’s in vivo toxicity and pharmacokinetics.
  • Structural diversification : Explore spirocyclic or fused-ring derivatives for enhanced bioactivity.
  • Cross-disciplinary approaches : Integrate machine learning for reaction optimization .

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